molecular formula C8H14O5S B12590113 {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid CAS No. 579493-62-2

{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid

Cat. No.: B12590113
CAS No.: 579493-62-2
M. Wt: 222.26 g/mol
InChI Key: KHOSIOYBVJUFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to an ethoxyethoxy acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid typically involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

    Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules. Its ability to interact with various enzymes and proteins makes it a subject of interest in enzymology and protein chemistry.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, including surfactants, lubricants, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzymatic activity, alteration of cellular signaling pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar ethoxyethoxy acetic acid backbone but with a methoxy group instead of an acetylsulfanyl group.

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound features an amino group, providing different chemical reactivity and biological properties.

Uniqueness

The presence of the acetylsulfanyl group in {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid imparts unique chemical and biological properties compared to its analogs. This functional group allows for specific interactions with biological molecules and enables distinct chemical transformations, making it a versatile compound for various applications.

Properties

CAS No.

579493-62-2

Molecular Formula

C8H14O5S

Molecular Weight

222.26 g/mol

IUPAC Name

2-[2-(2-acetylsulfanylethoxy)ethoxy]acetic acid

InChI

InChI=1S/C8H14O5S/c1-7(9)14-5-4-12-2-3-13-6-8(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

KHOSIOYBVJUFNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.